molecular formula C10H20ClNO2 B153648 trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride CAS No. 19878-18-3

trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride

Cat. No.: B153648
CAS No.: 19878-18-3
M. Wt: 221.72 g/mol
InChI Key: ZGOGVHCRASZRFV-UHFFFAOYSA-N
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Description

trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride: is a chemical compound with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol . It is a derivative of cyclohexanecarboxylic acid, featuring an ethyl ester and an aminomethyl group in a trans configuration. This configuration significantly affects the compound’s biological activity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride typically involves the esterification of trans-4-(aminomethyl)cyclohexanecarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, at low temperatures (2-8°C) to prevent degradation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the binding sites of enzymes and receptors. Its aminomethyl group can interact with biological molecules, making it a useful tool for probing molecular interactions .

Medicine: Medically, derivatives of this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor modulators, offering new avenues for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride is unique due to its specific trans configuration and the presence of both an ethyl ester and an aminomethyl group. This combination of features provides distinct reactivity and biological activity, making it valuable for research and industrial applications.

Biological Activity

Trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride, also known by its CAS number 19878-18-3, is a compound of interest due to its biological activity, particularly in the context of hemostasis and fibrinolysis. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Overview

  • Chemical Structure : The compound has the molecular formula C11H19ClN2O2 and a molecular weight of 221.72 g/mol.
  • Physical Properties : It appears as a white crystalline powder soluble in water, which is crucial for its biological applications.

The primary biological activity of this compound is attributed to its role as a lysine analogue , which significantly influences the fibrinolytic pathway.

  • Target : The compound primarily targets plasminogen , a precursor to plasmin, which is essential for the breakdown of fibrin clots.
  • Mode of Action : By mimicking lysine, it inhibits the conversion of plasminogen to plasmin, thereby stabilizing fibrin clots and reducing excessive bleeding. This mechanism is particularly beneficial in surgical settings and in treating hemorrhagic disorders.

Biochemical Pathways

The compound's action affects several key biochemical pathways:

  • Fibrinolytic Pathway : It inhibits fibrinolysis by preventing plasminogen activation, thus maintaining clot stability.
  • Cellular Effects : The compound modulates various cellular processes, including gene expression related to coagulation and cellular signaling pathways involved in hemostasis .

Case Studies and Experimental Data

  • In Vitro Studies :
    • In laboratory settings, this compound demonstrated significant inhibition of fibrinolysis. The effectiveness was evaluated through clot formation assays where it showed comparable results to established antifibrinolytic agents like tranexamic acid .
  • Animal Models :
    • Animal studies indicated that varying dosages could effectively manage bleeding without significant adverse effects. Lower doses maintained hemostatic efficacy while minimizing toxicity .
  • Comparative Analysis :
    • When compared to other similar compounds such as tranexamic acid, this compound exhibited unique properties due to its specific trans configuration, influencing its reactivity and biological effects .

Summary of Findings

Study TypeFindings
In VitroSignificant inhibition of fibrinolysis; effective in clot formation assays.
Animal ModelsEffective at lower doses; minimal adverse effects observed.
Comparative StudiesUnique properties compared to tranexamic acid; specific trans configuration enhances activity.

Properties

IUPAC Name

ethyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOGVHCRASZRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19878-18-3
Record name rac-ethyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
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